(S)-2-(2-Chloro-6-methylphenyl)pyrrolidine
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Overview
Description
(S)-2-(2-Chloro-6-methylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 2-chloro-6-methylphenyl group
Preparation Methods
The synthesis of (S)-2-(2-Chloro-6-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methylbenzaldehyde and (S)-pyrrolidine.
Reaction Conditions: The key step involves the condensation of 2-chloro-6-methylbenzaldehyde with (S)-pyrrolidine under acidic or basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(S)-2-(2-Chloro-6-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
(S)-2-(2-Chloro-6-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chiral recognition and enantioselective processes.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(2-Chloro-6-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can influence its biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
(S)-2-(2-Chloro-6-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
®-2-(2-Chloro-6-methylphenyl)pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities due to its opposite chirality.
2-(2-Chloro-6-methylphenyl)pyrrolidine: The racemic mixture, which contains both enantiomers and may have different properties compared to the pure enantiomer.
2-(2-Chlorophenyl)pyrrolidine: A similar compound lacking the methyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific chiral configuration and the presence of both chloro and methyl substituents, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2S)-2-(2-chloro-6-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-4-2-5-9(12)11(8)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
OCQJPMZBMNYCCF-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C2CCCN2 |
Origin of Product |
United States |
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